N-Benzoyl-L-proline
Overview
Description
N-Benzoyl-L-proline is an organic compound with the molecular formula C12H13NO3. It is a derivative of L-proline, an amino acid, where the amino group is protected by a benzoyl group. This compound is often used in organic synthesis and as a building block in the preparation of various pharmaceuticals and biologically active molecules.
Mechanism of Action
Target of Action
N-Benzoyl-L-proline, also known as 1-benzoyl-L-proline, is a complex organic compound. It’s known that proline derivatives can interact with various proteins and enzymes, influencing their function and activity .
Mode of Action
It’s known that proline derivatives can interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or participating in enzymatic reactions . The specific interactions of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
For instance, proline metabolism is linked to the respiratory electron transport chain and can generate reactive oxygen species (ROS), which are involved in various signaling pathways
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
N-Benzoyl-L-proline interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it is involved in proline metabolism, which refers to the enzyme-catalyzed inter-conversion of L-proline and L-glutamate . The biosynthetic and catabolic arms of this process have distinct enzymes but share the common intermediate Δ1-pyrroline-5-carboxylate (P5C) and its hydrolysis product, L-glutamate-γ-semialdehyde (GSAL) .
Cellular Effects
It is known that proline metabolism, which this compound is involved in, features prominently in the unique metabolism of cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, in the context of proline metabolism, the cycling of proline and Δ1-pyrroline-5-carboxylate through the proline metabolic cycle impacts cellular growth and death pathways by maintaining redox homeostasis between the cytosol and mitochondria .
Metabolic Pathways
This compound is involved in the metabolic pathway of proline metabolism . This pathway involves various enzymes and cofactors, and it can affect metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzoyl-L-proline can be synthesized through several methods. One common approach involves the reaction of L-proline with benzoyl chloride in the presence of a base such as sodium hydroxide or pyridine. The reaction typically proceeds under mild conditions, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more scalable processes, such as continuous flow chemistry or the use of automated synthesis equipment. These methods ensure higher yields and purity while reducing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-L-proline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-Benzoyl-L-proline has a wide range of applications in scientific research:
Biology: In biological studies, it serves as a model compound for studying enzyme-substrate interactions and protein folding.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-L-proline: Similar in structure but with a benzyl group instead of a benzoyl group.
N-Acetyl-L-proline: Contains an acetyl group instead of a benzoyl group.
L-Proline: The parent amino acid without any protective groups.
Uniqueness
N-Benzoyl-L-proline is unique due to the presence of the benzoyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in asymmetric synthesis and as a chiral auxiliary. Its ability to undergo various chemical transformations also enhances its versatility in organic synthesis .
Properties
IUPAC Name |
(2S)-1-benzoylpyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11(9-5-2-1-3-6-9)13-8-4-7-10(13)12(15)16/h1-3,5-6,10H,4,7-8H2,(H,15,16)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYKQWFHJOBBAO-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426281 | |
Record name | N-Benzoyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5874-58-8 | |
Record name | 1-Benzoyl-L-proline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5874-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 164034 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005874588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Benzoyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions that N-Benzoyl-L-proline-L-phenylalanine-L-arginine-p-nitroanilide is used as a substrate for a plasma kallikrein. What is the significance of observing its amidolysis in this context?
A1: this compound-L-phenylalanine-L-arginine-p-nitroanilide serves as a chromogenic substrate for enzymes like plasma kallikrein. [] Amidolysis of this compound by kallikrein releases p-nitroaniline, a colored product. Monitoring the appearance of this color allows researchers to measure the enzyme's activity.
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